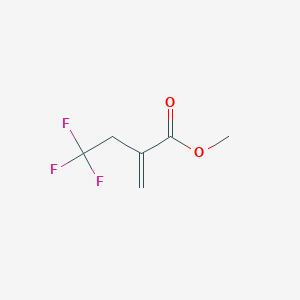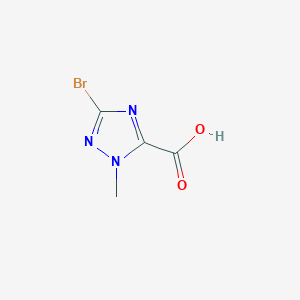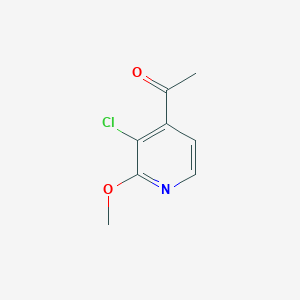![molecular formula C11H15NO2 B13498183 N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to a methylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine typically involves the formation of the 1,3-dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methylamine moiety can be added through reductive amination of the corresponding aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated amines, acylated amines
Wissenschaftliche Forschungsanwendungen
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, while the amine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the phenyl and methylamine groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.
Uniqueness
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine is unique due to its combination of a 1,3-dioxolane ring, a phenyl group, and a methylamine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H15NO2/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI-Schlüssel |
UHUSHLINJFTZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CC=C1)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)

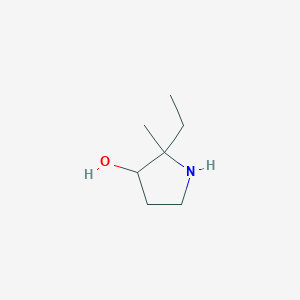
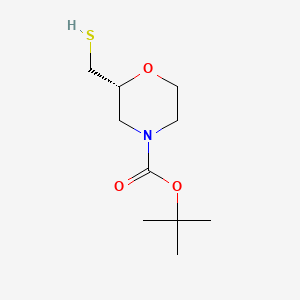
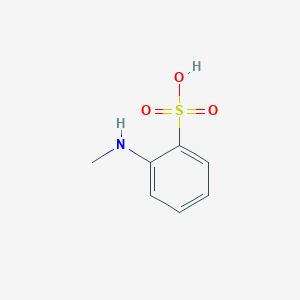
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)
